1-(Triphenylsilyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Triphenylsilyl)propan-2-ol is an organosilicon compound with the molecular formula C21H22OSi. It is characterized by the presence of a triphenylsilyl group attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with propylene oxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the triphenylsilyl group to the propylene oxide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Triphenylsilyl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
1-(Triphenylsilyl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Triphenylsilyl)propan-2-ol exerts its effects involves interactions with molecular targets and pathways. The triphenylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds and interact with other molecules, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
- 1-(Triphenylsilyl)ethanol
- 1-(Triphenylsilyl)butanol
- 1-(Triphenylsilyl)piperidine
- 1-(Triphenylsilyl)indene
Comparison: Compared to these similar compounds, 1-(Triphenylsilyl)propan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. For example, the presence of the propan-2-ol backbone allows for different types of chemical reactions and interactions compared to other triphenylsilyl-substituted compounds .
Properties
Molecular Formula |
C21H22OSi |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-triphenylsilylpropan-2-ol |
InChI |
InChI=1S/C21H22OSi/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3 |
InChI Key |
XMVLHWRZPWCXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.